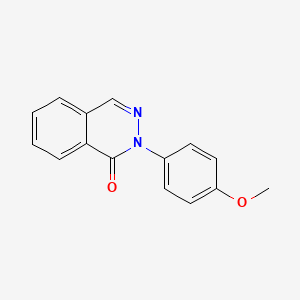

2-(4-methoxyphenyl)phthalazin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-13-8-6-12(7-9-13)17-15(18)14-5-3-2-4-11(14)10-16-17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUGTVMRVGZTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis of 2 4 Methoxyphenyl Phthalazin 1 2h One and Its Analogues

Classical and Modern Synthetic Approaches to the Phthalazinone Scaffold

The construction of the phthalazinone ring system has been a subject of extensive research, leading to a variety of synthetic protocols ranging from classical two-component reactions to modern, more efficient multicomponent strategies.

Cyclocondensation reactions represent the cornerstone of classical phthalazinone synthesis. These methods typically involve the reaction of a hydrazine (B178648) derivative with a substrate containing two electrophilic centers, leading to the formation of the heterocyclic ring.

The most common precursors for this approach are ortho-substituted benzene (B151609) derivatives. Key starting materials include:

2-Acylbenzoic Acids: The reaction of 2-acylbenzoic acids with hydrazine hydrate (B1144303) or substituted hydrazines in a suitable solvent like ethanol (B145695) or butanol is a well-established route to 4-substituted phthalazinones. bu.edu.eglongdom.org

Phthalic Anhydrides: Phthalic anhydrides can react with aryl hydrazines in the presence of acetic acid to yield phthalazinone derivatives. longdom.orglongdom.org This can also be a multi-step process where the anhydride (B1165640) is first converted to a 2-aroylbenzoic acid via Friedel-Crafts acylation, which is then cyclized with a hydrazine. longdom.orgekb.eg

Phthalaldehydic Acid: This compound is a particularly useful precursor for synthesizing a wide range of 2-substituted phthalazinones through condensation with various phenyl hydrazines. researchgate.netresearchgate.net

Phthalimides and Benzoxazinones: Derivatives of phthalimide (B116566) and benzoxazinone (B8607429) have also been employed as starting materials, reacting with hydrazines to form the phthalazinone core, sometimes involving ring-cleavage and subsequent cyclization. bu.edu.eglongdom.orglongdom.org

These two-component cyclocondensation methods, while foundational, can sometimes require harsh reaction conditions or longer reaction times. jocpr.com

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. jocpr.comresearchgate.net For phthalazinone synthesis, MCRs offer significant advantages over traditional methods by reducing the number of synthetic steps and purification procedures. nih.gov

A notable approach is the three-component strategy, which can be conceptually viewed as a [3+2+1] cycloaddition. nih.gov For instance, the one-pot reaction of arenes, cyclic anhydrides, and aryl hydrazines in the presence of a catalyst like an ionic liquid/AlCl3 system under ultrasound irradiation has been reported for the efficient synthesis of phthalazinones. researchgate.net Another powerful MCR involves the condensation of phthalhydrazide, an aldehyde, and a C-H activated acid like malononitrile, often facilitated by a catalyst, to produce complex phthalazinone derivatives. longdom.orgderpharmachemica.com These strategies are attractive not only for their synthetic efficiency but also for their alignment with the principles of green chemistry. researchgate.net

Specific Synthesis Protocols for 2-(4-methoxyphenyl)phthalazin-1(2H)-one

The synthesis of the title compound, this compound, can be efficiently achieved using modern one-pot and catalytic methods that offer high yields and operational simplicity.

One-pot synthesis is a highly effective method for preparing this compound and its analogues. This approach typically involves the direct reaction of phthalaldehydic acid with a substituted phenyl hydrazine, such as 4-methoxyphenylhydrazine, in the presence of a catalyst. researchgate.net

The general mechanism for this acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of phthalaldehydic acid. researchgate.net This is followed by a nucleophilic attack from the terminal nitrogen of the phenyl hydrazine. A series of proton transfers and the elimination of a water molecule lead to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of a second water molecule yield the final 2-arylphthalazin-1(2H)-one product. researchgate.net Various catalysts, including oxalic acid in an aqueous medium, have been successfully employed for this transformation, highlighting the method's simplicity, short reaction times, and good yields. researchgate.netresearchgate.net

The use of catalysts is crucial for developing efficient and environmentally benign synthetic routes. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. conicet.gov.ar

Several heterogeneous catalysts have proven effective in the synthesis of this compound and related compounds.

Nano TiO₂: Titanium dioxide nanoparticles (nano TiO₂) have been utilized as a cheap, efficient, and recyclable catalyst for the one-pot synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones. jocpr.com The reaction between phthalaldehydic acid and various substituted phenyl hydrazines proceeds in ethanol with nano TiO₂ as the catalyst, affording excellent yields (95-98%) in short reaction times. jocpr.com The key advantages of this method include its simplicity, easy work-up, and the eco-friendly nature of the catalyst. jocpr.comjlu.edu.cn

Heteropolyacids (HPAs): Heteropolyacids, such as those with a Keggin structure (e.g., H₃PW₁₂O₄₀), are solid catalysts known for their strong Brønsted acidity, often approaching superacid strength. conicet.gov.arresearchgate.net They have been successfully employed as efficient and reusable catalysts for the synthesis of 1(2H)-phthalazinone derivatives from phthalaldehydic acid and phenyl hydrazines. researchgate.net These reactions are typically carried out in solvents like chloroform (B151607) and result in very good yields. researchgate.net The stability, ease of handling, and non-corrosive nature of HPAs make them a green alternative to conventional liquid acid catalysts. researchgate.netiitm.ac.in

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylphthalazin-1(2H)-ones

| Catalyst | Reactants | Solvent | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Nano TiO₂ | Phthalaldehydic acid, Substituted phenyl hydrazines | Ethanol | Reflux | 95-98 | jocpr.com |

| Heteropolyacids (HPAs) | Phthalaldehydic acid, Phenyl hydrazines | Chloroform | Reflux | Very Good Yields | researchgate.net |

| Oxalic Acid | Phthalaldehydic acid, Substituted phenyl hydrazines | Water | Reflux | 90-98 | researchgate.net |

| None (Catalyst-free) | Phthalaldehydic acid, Substituted hydrazines | - | Solvent-free | Good Yields | researchgate.net |

Catalytic Systems in the Synthesis of this compound and its Derivatives

Green Chemistry Approaches (e.g., Water-Mediated, Solvent-Free, Microwave-Assisted Synthesis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phthalazinone derivatives to reduce environmental impact, improve energy efficiency, and enhance safety. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems.

Water-Mediated Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. An efficient, one-pot, water-mediated synthesis for 2-(substituted phenyl) phthalazin-1(2H)-ones has been developed. researchgate.net This method involves the reaction of phthalaldehydic acid with a substituted phenyl hydrazine in the presence of oxalic acid as a catalyst. researchgate.net The key advantages of this protocol include its simplicity, short reaction times, straightforward work-up, and the use of a cheap, readily available catalyst. researchgate.net Another protocol utilizes nickel chloride (NiCl₂·6H₂O) as a low-cost catalyst for the synthesis of phthalazin-1(2H)-ones in water at room temperature, which also provides good to excellent yields in relatively short reaction times. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of various heterocyclic compounds, including phthalazinone derivatives, has been successfully achieved using microwave assistance. researchgate.net This technique accelerates reactions by enabling rapid and uniform heating of the reaction mixture. researchgate.net For instance, the synthesis of phthalazin-1-ol, a tautomer of phthalazinone, can be efficiently achieved using a green microwave method, which favors the formation of the more stable tautomer. nih.gov The benefits of this approach include not only a remarkably short reaction time and high product yield but also a simpler purification process, making it an ecologically sustainable alternative. researchgate.netmdpi.com

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions is another cornerstone of green chemistry, as it minimizes waste and eliminates the environmental impact associated with solvent use and disposal. While specific solvent-free methods for the title compound are less detailed in the provided literature, this approach is often coupled with microwave-assisted synthesis for various heterocyclic compounds. mdpi.com

The following table summarizes various green chemistry approaches for the synthesis of the phthalazinone core.

| Methodology | Catalyst | Solvent | Conditions | Key Advantages |

| One-Pot Condensation researchgate.net | Oxalic Acid | Water | Not specified | Simple, short reaction time, easy work-up, good yields. |

| One-Pot Condensation researchgate.net | NiCl₂·6H₂O | Water | Room Temp. | Low-cost catalyst, superior yields, short reaction time. |

| Cyclocondensation researchgate.netnih.gov | None specified | Not specified | Microwave Irradiation | Reduced reaction time, high yields, cleaner reaction. |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.

The transition from conventional synthetic methods, which often rely on harsh conditions and volatile organic solvents, to greener alternatives has also led to significant yield enhancement. For example, the development of a water-mediated synthesis using oxalic acid as a catalyst provides an eco-friendly and efficient route to 2-(substituted phenyl) phthalazin-1(2H)-ones with superior yields. researchgate.net Similarly, employing nickel chloride in water at room temperature allows for an efficient synthesis with good to excellent yields, demonstrating how catalyst and solvent selection can dramatically improve outcomes. researchgate.net

Microwave-assisted synthesis has also proven to be a highly effective strategy for optimizing phthalazinone synthesis. By using microwave irradiation as an alternative energy source, reaction times can be reduced from hours to mere minutes, which often leads to higher yields by minimizing the formation of degradation byproducts that can occur with prolonged heating. mdpi.com

The table below compares a conventional approach with optimized green methodologies for the synthesis of the phthalazinone core.

| Parameter | Conventional Method | Optimized Green Method (Water-Mediated) researchgate.netresearchgate.net | Optimized Green Method (Microwave-Assisted) researchgate.net |

| Solvent | Organic Solvents (e.g., Xylene) | Water | Minimal or no solvent |

| Catalyst | Traditional acids/bases | Oxalic Acid or NiCl₂·6H₂O | Often catalyst-free or mild catalyst |

| Temperature | High (Reflux) | Room Temperature | High (achieved rapidly) |

| Reaction Time | Hours to Days | Minutes to Hours | Minutes |

| Yield | Variable | Good to Excellent | High to Excellent |

| Work-up | Complex extraction/purification | Simple filtration | Simple purification |

Novel Methodologies and Strategies for N-Substitution on the Phthalazinone Ring

Introducing substituents at the N2 position of the phthalazinone ring is a key strategy for modifying the molecule's properties. Several methodologies have been developed for achieving N-substitution, primarily involving alkylation or acylation reactions.

A common and effective method is the N-alkylation of the pre-formed phthalazinone ring. This is typically achieved by reacting the phthalazinone with an alkyl halide in the presence of a base. For instance, 2-(2-bromoethyl)phthalazinones can be synthesized via N-alkylation using an excess of 1,2-dibromoethane (B42909), with potassium carbonate (K₂CO₃) as the base in a solvent like dimethylformamide (DMF). nih.gov Similarly, N-substituted derivatives have been prepared by reacting 4-(bromophenyl)phthalazin-1(2H)-one with reagents such as 1-bromo-3-chloropropane. cu.edu.eg

Another strategy involves the Michael addition of the phthalazinone nitrogen to an activated alkene. The reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) results in the selective formation of the N-alkylated product, ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate. nih.govnih.gov

Further functionalization of N-substituted side chains opens avenues for creating more complex analogues. For example, an N-acetic acid hydrazide derivative can be converted into an azide (B81097) intermediate. This azide can then be coupled with various amines or amino acids to form peptide bonds, a method that is noted for minimizing racemization. nih.govnih.gov This highlights a sophisticated strategy for introducing diverse functional groups onto the phthalazinone scaffold via the N2 position.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 4 Methoxyphenyl Phthalazin 1 2h One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the molecule can be mapped, while 2D-NMR techniques reveal the connectivity between these atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(4-methoxyphenyl)phthalazin-1(2H)-one, the spectrum is expected to show distinct signals for the aromatic protons on both the phthalazinone core and the methoxyphenyl substituent, as well as a characteristic singlet for the methoxy (B1213986) group protons. For instance, in related phthalazinone derivatives, the methoxy group (OCH₃) protons typically appear as a sharp singlet around δ 3.8 ppm. researchcommons.org The aromatic protons of the 4-methoxyphenyl (B3050149) group often present as two distinct doublets due to symmetry, while the four protons on the phthalazinone's benzo ring exhibit more complex splitting patterns (multiplets) in the downfield aromatic region (approximately δ 7.0–8.5 ppm). researchcommons.orgmdpi.com

Interactive Data Table: Predicted ¹H NMR Data for this compound Click on the headers to sort the data.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.45 | Doublet of doublets | ~7.8, 1.2 | 1H | H-8 (Phthalazinone) |

| ~7.80 | Multiplet | - | 2H | H-5, H-6 (Phthalazinone) |

| ~7.70 | Multiplet | - | 1H | H-7 (Phthalazinone) |

| ~7.55 | Doublet | ~8.8 | 2H | H-2', H-6' (Methoxyphenyl) |

| ~7.05 | Doublet | ~8.8 | 2H | H-3', H-5' (Methoxyphenyl) |

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound would feature signals for the carbonyl carbon (C=O) of the phthalazinone ring at a significantly downfield shift (typically >155 ppm), along with multiple signals in the aromatic region (114–160 ppm) for the carbons of both benzene (B151609) rings. mdpi.comnih.gov The methoxy carbon provides a characteristic signal further upfield, generally around 55-56 ppm. mdpi.comnih.gov

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~160.0 | C1 (C=O) |

| ~159.5 | C-4' |

| ~145.0 | C4 |

| ~133.5 | C6 |

| ~132.0 | C4a |

| ~129.5 | C1' |

| ~128.0 | C8a |

| ~127.5 | C2', C6' |

| ~127.0 | C7 |

| ~125.0 | C5 |

| ~124.5 | C8 |

| ~114.5 | C3', C5' |

2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for unambiguous assignment. researchgate.netresearchgate.net

COSY experiments would establish the proton-proton coupling networks, confirming the relationships between adjacent protons on the aromatic rings. researchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

HMBC spectra reveal correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons (those with no attached protons) and piecing together the molecular framework, such as connecting the methoxyphenyl ring to the phthalazinone nitrogen. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₂N₂O₂), the calculated monoisotopic mass is 252.1 g/mol . High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition with high accuracy, confirming the molecular formula by matching the experimental mass to the theoretical mass to within a few parts per million. mdpi.comnih.gov

Electron Impact (EI) ionization often leads to predictable fragmentation of the molecule. A plausible fragmentation pattern for this compound would involve key bond cleavages. The analysis of these fragments helps to confirm the connectivity of the molecular structure.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 252 | [M]⁺ | Molecular Ion |

| 237 | [M - CH₃]⁺ | Loss of the methyl radical from the methoxy group |

| 224 | [M - CO]⁺ | Loss of carbon monoxide from the phthalazinone ring |

| 145 | [C₈H₅N₂O]⁺ | Phthalazinone radical cation after cleavage of the N-Ar bond |

| 107 | [C₇H₇O]⁺ | 4-methoxyphenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular bonds. wiley.com

The IR spectrum of this compound is dominated by several characteristic absorption bands that confirm its key structural features. The most prominent peak is typically the carbonyl (C=O) stretch of the cyclic amide (lactam) group. masterorganicchemistry.com Aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy ether group, are also readily identifiable. researchcommons.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | -OCH₃ |

| ~1665 | C=O Stretch | Cyclic Amide (Lactam) |

| 1610-1450 | C=C Stretch | Aromatic Rings |

| ~1250 | C-O Stretch (Asymmetric) | Aryl Ether |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and stereochemistry.

For phthalazinone derivatives, X-ray analysis reveals important conformational details. For example, the crystal structure of a similar compound, 2-(2-Hydroxyethyl)phthalazin-1(2H)-one, showed that the fused pyridazinone and benzene rings are nearly coplanar. nih.gov Such analysis for this compound would confirm the planarity of the phthalazinone system and determine the dihedral angle between it and the pendant 4-methoxyphenyl ring. iosrjournals.org Furthermore, crystallographic data elucidates the crystal packing and identifies intermolecular interactions such as hydrogen bonds or π–π stacking, which govern the solid-state properties of the material. nih.gov

Interactive Data Table: Representative Crystallographic Data for a Phthalazinone Derivative (Data based on 2-(2-Hydroxyethyl)phthalazin-1(2H)-one nih.gov)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.3278 |

| b (Å) | 8.1823 |

| c (Å) | 15.4108 |

| V (ų) | 924.00 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity.

Purification:

Column Chromatography: This is the standard method for purifying crude reaction products. For compounds like this compound, a silica (B1680970) gel stationary phase is commonly used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. jocpr.com The separation is based on the differential adsorption of the compound and impurities to the silica.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. jocpr.com It is performed on silica gel-coated plates, and the separated spots are typically visualized under UV light. ptfarm.pl

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. A common method is Reverse-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (e.g., C18 or octadecylsilane) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer. ptfarm.plnih.gov The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound strongly absorbs. The purity is calculated from the relative area of the product peak compared to the total area of all peaks in the chromatogram. nih.govresearchgate.net

Chemical Reactivity, Derivatization, and Functionalization Strategies for 2 4 Methoxyphenyl Phthalazin 1 2h One

Transformation Reactions of the Phthalazinone Ring System

The inherent reactivity of the phthalazinone ring system in 2-(4-methoxyphenyl)phthalazin-1(2H)-one allows for a variety of transformations. A key reaction involves the conversion of the lactam functionality. For instance, treatment with a mixture of phosphorous oxychloride and phosphorous pentachloride can transform the carbonyl group into a chloro substituent, yielding 1-chloro-4-(4-methoxyphenyl)phthalazine. researchcommons.orgamanote.com This chlorinated intermediate is highly susceptible to nucleophilic substitution, opening avenues for further derivatization.

Another significant transformation is thionation, where the carbonyl oxygen is replaced by sulfur. This is typically achieved by reacting the phthalazinone with phosphorus pentasulfide in a solvent like dry xylene, resulting in the corresponding thiophthalazinone. researchcommons.org

Furthermore, under certain conditions, the phthalazinone ring can undergo cleavage. For example, reactions with strong nucleophiles or under harsh reductive or oxidative conditions can lead to ring-opened products, such as hydrazonomethylbenzonitriles. mdpi.com The stability of the phthalazinone ring is a crucial factor, and reaction conditions can be tailored to either preserve the core structure or induce specific transformations.

Derivatization at the N2 Position of the Phthalazinone Ring

The nitrogen atom at the N2 position of the phthalazinone ring is a primary site for derivatization, offering a straightforward approach to modify the molecule's properties. N-alkylation is a common strategy, readily accomplished by reacting this compound with various alkyl halides in the presence of a base. researchgate.netjocpr.com For instance, reaction with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate yields the corresponding ester derivative. nih.gov

This N-alkylation can be used to introduce a variety of functional groups. For example, using 1,2-dibromoethane (B42909) leads to the formation of a 2-(2-bromoethyl)phthalazinone, which can serve as a precursor for further modifications, such as the introduction of amino groups. nih.gov Similarly, reacting the parent compound with monochloroacetic acid in the presence of sodium hydroxide (B78521) results in the formation of a glycolic acid derivative at the N2 position. researchcommons.org

The N2 position can also be functionalized to introduce moieties for molecular hybridization. For example, linking a dithiocarbamate (B8719985) scaffold at the N2 position has been explored for creating novel hybrid molecules. nih.gov These derivatizations are crucial for exploring structure-activity relationships and optimizing the pharmacological profile of phthalazinone-based compounds. nih.gov

Modifications and Substitutions on the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group attached at the C4 position of the phthalazinone ring offers another site for chemical modification, although it is generally less reactive than the phthalazinone core itself. Electrophilic aromatic substitution reactions could potentially introduce substituents onto the phenyl ring, though the directing effects of the methoxy (B1213986) group and the phthalazinone system would need to be considered.

A more direct modification is the demethylation of the methoxy group to yield a phenolic hydroxyl group. This transformation can significantly alter the polarity and hydrogen bonding capabilities of the molecule, which can be important for biological activity. The resulting phenol (B47542) can then be used as a handle for further functionalization, such as etherification or esterification, to introduce a wide range of substituents.

While direct substitutions on the 4-methoxyphenyl moiety of the title compound are not extensively detailed in the provided context, the general principles of aromatic chemistry suggest that reactions such as nitration, halogenation, or Friedel-Crafts reactions could be employed, provided that the phthalazinone ring remains stable under the reaction conditions.

Introduction of Diverse Functional Groups

A variety of functional groups can be introduced onto the this compound scaffold to modulate its physicochemical and biological properties.

Amino Groups: Amino functionalities can be introduced at different positions. As mentioned earlier, N-alkylation at the N2 position with a suitable haloamine or a precursor can yield aminoalkyl derivatives. nih.gov Another approach involves the bromination of the phthalazinone ring at the C4 position, followed by a palladium-catalyzed amination reaction with various amines. beilstein-journals.org

Halo Groups: Halogenation, particularly chlorination at the C1 position of the phthalazinone ring, is a key transformation that activates the molecule for nucleophilic substitution. researchcommons.org Bromination at the C4 position has also been demonstrated, providing a handle for cross-coupling reactions. beilstein-journals.org

Alkylsulfanyl and Thiocyanato Groups: The introduction of sulfur-containing functionalities has also been explored. For instance, a 2-chloromethyl derivative of a phthalazinone can react with potassium thiocyanate (B1210189) to yield a 2-thiocyanatomethyl derivative. nih.gov Similarly, reaction with thiourea (B124793) can lead to the formation of a mercaptomethyl group. nih.gov

Dithiocarbamate: Dithiocarbamate moieties have been incorporated into phthalazinone structures, often through a multi-step synthesis involving an aminoalkyl intermediate that reacts with carbon disulfide. nih.gov This functionalization is a key aspect of molecular hybridization strategies.

These examples highlight the versatility of the phthalazinone scaffold in accommodating a wide array of functional groups, which is essential for the development of new chemical entities.

Molecular Hybridization Approaches Utilizing the Phthalazinone Core

Molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, is a powerful tool in drug design. mdpi.com The this compound core is an excellent scaffold for this approach due to its synthetic tractability and established biological relevance. nih.gov

One notable example is the creation of phthalazinone-dithiocarbamate hybrids. In these molecules, the dithiocarbamate moiety is attached to the phthalazinone core, often at the N2 position, through an alkyl linker. nih.gov Another strategy involves linking the phthalazinone scaffold with other heterocyclic systems known for their biological activity, such as pyrazole. frontiersin.org For instance, pyran-linked phthalazinone-pyrazole hybrids have been synthesized through multicomponent reactions. frontiersin.org

The goal of molecular hybridization is to develop compounds with improved activity, modified selectivity, or even dual mechanisms of action. nih.gov The phthalazinone core provides a stable and versatile platform for connecting different pharmacophores, leading to the generation of novel and complex molecular architectures.

Structure-Reactivity Relationship Studies of this compound Derivatives

The systematic derivatization of this compound allows for the investigation of structure-reactivity relationships. By introducing different substituents at various positions of the molecule, researchers can study how these changes affect the chemical reactivity and, consequently, the biological activity of the resulting compounds.

For example, the introduction of electron-donating or electron-withdrawing groups on the 4-methoxyphenyl ring can influence the electron density of the entire molecule, potentially affecting the reactivity of the phthalazinone core. Similarly, modifications at the N2 position can sterically and electronically influence the accessibility and reactivity of the lactam carbonyl group.

Computational and Theoretical Studies on 2 4 Methoxyphenyl Phthalazin 1 2h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules, such as 2-(4-methoxyphenyl)phthalazin-1(2H)-one, to the binding site of a target protein.

Studies on various phthalazinone derivatives have demonstrated their potential to interact with several key biological targets implicated in diseases like cancer. For instance, docking studies have been performed to investigate the binding interactions of phthalazinone analogs with enzymes such as DNA-topoisomerase II and Pim-1 kinase. nih.gov In one study, a novel oxadiazol-phthalazinone derivative showed a strong binding affinity for DNA-topoisomerase II, forming three hydrogen bonds with the amino acid residues Asp78 and Arg140, with a notable CDOCKER interaction score of -6.44 kcal/mol. nih.gov Similarly, docking simulations of phthalazinone-based compounds have been used to rationalize their inhibitory activity against cholinesterase and vascular endothelial growth factor receptor-2 (VEGFR-2). rsc.orgrsc.org These simulations reveal critical interactions, such as hydrogen bonds and π-π stacking, between the phthalazinone scaffold and the active site residues of the target proteins, helping to explain their biological activity. rsc.org For example, the reference drug Sorafenib, when docked with VEGFR-2, showed five hydrogen bonds with residues Asp1046, Glu885, and Cys919. rsc.org

These computational predictions provide a structural basis for the observed biological activities and guide the design of new, more potent derivatives.

Table 1: Examples of Molecular Docking Studies on Phthalazinone Derivatives

| Target Protein | Derivative Type | Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|

| DNA-Topoisomerase II | Oxadiazol-phthalazinone | -6.44 kcal/mol (CDOCKER Score) | Asp78, Arg140 |

| Pim-1 Kinase | Oxadiazol-phthalazinone | -5.73 kcal/mol | Not Specified |

| Acetylcholinesterase (AChE) | Donepezil-phthalazinone analog | Not Specified | Donepezil (B133215) binding site network |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Phthalazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org By identifying key molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

Several QSAR studies have been conducted on phthalazinone derivatives to understand the structural requirements for their activity against various targets, notably Poly (ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. longdom.orguq.edu.au In a typical QSAR study, a set of phthalazinone compounds with known inhibitory activities (e.g., IC50 values) is used. longdom.org Various molecular descriptors are then calculated for each compound, which can be categorized as topological, geometrical, electronic, constitutional, or hybrid descriptors. longdom.org

Using statistical methods like Multiple Linear Regression (MLR) combined with descriptor selection algorithms like the Genetic Algorithm (GA), a QSAR model is built. longdom.org For a series of phthalazinone-based PARP-1 inhibitors, a robust QSAR model was developed that could effectively predict the inhibitory activity. longdom.org The statistical quality of such models is assessed using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred). For instance, a QSAR model for phthalazinone derivatives as dengue virus inhibitors showed an R² of 0.7827 and an R² for the test set of 0.8539, indicating a reliable predictive model. researchgate.net These models help identify which physicochemical properties are most influential for the biological activity, thereby guiding the design of more potent inhibitors. longdom.org

Table 2: Key Parameters in QSAR Models for Phthalazinone Derivatives

| Study Focus | Model Type | Key Descriptor Types | Statistical Validation Parameters |

|---|---|---|---|

| PARP-1 Inhibition | GA-MLR | 2D and 3D descriptors (Topological, Electronic, etc.) | Good predictive ability based on cross-validation and external test set validation. longdom.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For ligand-target interactions, MD simulations provide valuable insights into the stability of the protein-ligand complex, conformational changes, and the dynamics of binding interactions that are not apparent from static docking poses. frontiersin.org

In the context of phthalazinone derivatives, MD simulations can be applied to a docked complex to assess its stability in a simulated physiological environment. nih.gov The simulation tracks the trajectory of the complex over a period, typically nanoseconds, allowing for the analysis of its dynamic behavior. nih.gov Key analyses performed on the simulation trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.ioresearchgate.net

Table 3: Analysis of MD Simulation Trajectories

| Parameter | Description | Implication for Phthalazinone-Target Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein-ligand complex from an initial reference structure over time. github.io | A low and stable RMSD value indicates that the phthalazinone derivative forms a stable complex with the target protein and does not dissociate. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions during the simulation. github.io | Highlights which residues in the binding pocket are flexible and which are stable. High fluctuations may indicate key dynamic interactions with the ligand. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. chemmethod.com DFT calculations are employed to determine various molecular and electronic properties, including optimized geometry, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

For phthalazinone and its derivatives, DFT studies provide fundamental insights into their chemical reactivity and stability. One study utilized DFT at the B3LYP/6-311++G(d,p) level to evaluate the relative stability of different tautomers of the phthalazinone ring in the gas phase and in solution. chemmethod.com Such calculations can also elucidate electronic properties that are crucial for biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between HOMO and LUMO (Eg = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies higher reactivity, which can be correlated with the molecule's ability to interact with biological targets. These theoretical calculations help to understand the intrinsic electronic properties of the this compound scaffold, which can then be related to its mechanism of action.

Table 4: Representative Electronic Properties of Phthalocyanine/Porphyrazine Analogs from DFT Calculations

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| [Mn(P)(O)₂] | DFT OPBE/TZVP | -5.73 | -4.01 | 1.72 |

| [Mn(Pc)(O)₂] | DFT OPBE/TZVP | -5.31 | -3.92 | 1.39 |

| [Mn(P)(O)₂] | DFT B3PW91/TZVP | -6.31 | -3.37 | 2.94 |

| [Mn(Pc)(O)₂] | DFT B3PW91/TZVP | -5.93 | -3.35 | 2.58 |

(Data adapted from a study on related macrocyclic complexes to illustrate the application of DFT). f1000research.com

In Silico Prediction of Potential Biological Targets and Mechanisms

In silico target fishing, also known as reverse screening, is a computational strategy aimed at identifying the potential protein targets of a small molecule. nih.gov This approach is invaluable for elucidating the mechanism of action of a compound, predicting potential off-target effects, or finding new therapeutic uses for existing molecules (drug repurposing). nih.gov For a compound like this compound, target fishing can generate hypotheses about its biological function that can be tested experimentally.

Target fishing methods are broadly classified into two categories: ligand-based and receptor-based approaches. researchgate.net

Ligand-based methods rely on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological activities. The structure of the query molecule is compared against a database of compounds with known biological targets. If a high degree of similarity is found, the target of the known compound is predicted as a potential target for the query molecule. nih.gov Pharmacophore-based screening is another ligand-based technique where a 3D arrangement of essential chemical features (pharmacophore) of the query molecule is used to search for matching patterns in known active sites. nih.gov

Receptor-based methods , such as reverse docking, involve docking the query molecule against a large collection of 3D protein structures. nih.gov The proteins are then ranked based on the predicted binding affinity, and those with the best scores are identified as potential targets.

These in silico approaches can rapidly screen vast biological space, providing a list of probable protein targets for phthalazinone derivatives, thereby guiding biological assays and mechanism-of-action studies. researchgate.net

Analysis of Physicochemical Descriptors and Drug-Likeness

The evaluation of physicochemical properties is a critical step in drug discovery, as it helps to predict a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). ni.ac.rs A key concept in this area is "drug-likeness," which assesses whether a compound possesses properties that would make it a likely orally active drug in humans. wikipedia.org

One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. wikipedia.org This rule states that an orally active drug generally has:

A molecular weight (MW) of less than 500 Daltons.

A logP (octanol-water partition coefficient) of less than 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Compounds that comply with this rule are considered to have a higher probability of good oral bioavailability. wikipedia.orgdrugbank.com The physicochemical properties of this compound and its derivatives can be calculated using various computational tools. nih.gov For example, studies on pyran-linked phthalazinone-pyrazole hybrids and other phthalazine (B143731) derivatives have included the calculation of properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to assess their drug-likeness. researchgate.netnih.gov These analyses are essential for prioritizing compounds for further development and optimizing their properties to improve their potential as therapeutic agents.

Table 5: Calculated Physicochemical Properties and Drug-Likeness for this compound

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₂ | N/A | N/A |

| Molecular Weight | 252.27 g/mol | < 500 | Yes |

| logP (calculated) | ~2.5-2.8 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2xO, 1xN) | ≤ 10 | Yes |

| Rule of Five Violations | 0 | ≤ 1 | Yes |

Investigation of Preclinical Biological Activities and Molecular Mechanisms of Action for 2 4 Methoxyphenyl Phthalazin 1 2h One and Its Derivatives

Anticancer Activities and Associated Molecular Targets

Phthalazinone derivatives have emerged as a versatile class of compounds with significant potential in oncology research. Their mechanism of action is often multifactorial, targeting various key proteins and pathways involved in cancer cell proliferation and survival.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The phthalazin-1(2H)-one nucleus is a core structural feature of several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. researchgate.net In particular, 4-substituted phthalazinones have been extensively investigated as PARP inhibitors. nih.govnih.gov Olaparib, a well-known PARP inhibitor approved for clinical use, is based on the 4-substituted-2H-phthalazin-1-one scaffold. nih.govresearchgate.netnih.gov The anticancer activity of these compounds stems from their ability to induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. nih.gov

Research has led to the design and synthesis of numerous novel phthalazinone derivatives targeting PARP-1. nih.govnih.govtandfonline.com For instance, a series of derivatives were designed based on the lead compound Olaparib, with studies showing that inhibitory activities were related to the type of substituent and the length of the alkyl chain connecting to the aromatic ring. nih.gov Some synthesized derivatives have displayed PARP-1 inhibitory activities even more potent than Olaparib, marking them as valuable lead compounds for further development. tandfonline.com The inhibition of PARP by these compounds has been confirmed through in vitro enzyme inhibition assays and intracellular PARylation assays. nih.gov This targeted inhibition highlights the potential of the phthalazinone scaffold in developing selective cancer therapies. researchgate.net

Topoisomerase (Topo) Inhibition

Certain derivatives of the phthalazinone family have been identified as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. The anticancer activities of some oxadiazol-phthalazinones, for example, appear to be linked to their ability to inhibit topoisomerase II (Topo II). researchgate.netmdpi.com

One study reported that specific oxadiazol-phthalazinone derivatives led to a reduction in the concentration of Topo II in HepG2 liver cancer cells. nih.govrsc.org The downregulation of Topo II expression at the gene and protein levels was observed, preventing DNA duplication and contributing to the antiproliferative effects of the compounds. researchgate.net This mechanism suggests that these derivatives interfere with the cell cycle, ultimately leading to the inhibition of cancer cell growth. researchgate.netrsc.org

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. researchgate.netnih.govd-nb.info Their overexpression in many tumors has made them an attractive target for cancer therapy. researchgate.net Phthalazinone-pyrazole hybrids have been developed as a novel class of potent and selective Aurora kinase inhibitors. nih.govmdpi.comacs.org

Specifically, these compounds have shown high selectivity for Aurora-A over Aurora-B, typically with over 1000-fold selectivity. researchgate.netacs.orgresearchgate.net The crystal structure of a phthalazinone derivative in complex with Aurora-A reveals that the amino-pyrazole moiety can form hydrogen bonds with the hinge region of the kinase. researchgate.net Further studies on 2,4-disubstituted phthalazinones have identified compounds that act as potent pan-Aurora kinase inhibitors, targeting both Aurora-A and Aurora-B. colab.ws Inhibition of these kinases by phthalazinone derivatives leads to cell cycle arrest and subsequent apoptosis in proliferating tumor cells. researchgate.net

In Vitro Anti-Proliferative Effects on Cancer Cell Lines (e.g., HepG2, MCF-7, A549, HCT116, UO-31, HT-29, PC-3)

A significant body of research has demonstrated the potent in vitro anti-proliferative activity of 2-(4-methoxyphenyl)phthalazin-1(2H)-one and its derivatives against a panel of human cancer cell lines. These compounds have consistently shown dose-dependent cytotoxic effects.

Novel oxadiazol-phthalazinone derivatives have demonstrated significant and selective anti-proliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines, while showing less harm to normal fibroblast cells (WI-38). nih.govrsc.org Similarly, phthalazinone-dithiocarbamate hybrids have shown promising activity against human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines. nih.gov Other studies have highlighted the cytotoxicity of various phthalazine (B143731) derivatives against lung carcinoma (A549) and colon cancer (HCT116) cell lines. colab.wsresearchgate.netbohrium.com For example, one N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (B126) derivative exhibited potent antiproliferation against HeLa, A549, HepG2, LoVo, and HCT116 cells with IC50 values ranging from 2.2-4.6 μM. colab.ws

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various phthalazinone derivatives against several cancer cell lines.

| Compound/Derivative Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Oxadiazol-phthalazinone (Compound 1) | HepG2 (Liver) | 5.5 | nih.gov |

| Oxadiazol-phthalazinone (Compound 1) | MCF-7 (Breast) | 6.8 | nih.gov |

| Phthalazinone-dithiocarbamate (Compound 6g) | MCF-7 (Breast) | 7.64 | nih.gov |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.org |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |

| Thieno[2,3-d]pyrimidine Derivative (1e) | A549 (Lung) | 0.00279 | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivative (1e) | HCT116 (Colon) | 0.00669 | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivative (1e) | MCF-7 (Breast) | 0.00421 | researchgate.net |

| Phthalazine Derivative (4b) | MCF-7 (Breast) | 0.06 | semanticscholar.org |

| Phthalazine Derivative (4b) | HepG2 (Liver) | 0.08 | semanticscholar.org |

| Phthalazine Derivative (3e) | MCF-7 (Breast) | 0.06 | semanticscholar.org |

| Phthalazine Derivative (3e) | HepG2 (Liver) | 0.19 | semanticscholar.org |

| Phthalazine-based derivative (12b) | HCT-116 (Colon) | Potent Cytotoxicity | bohrium.com |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which phthalazinone derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by modulating the cell cycle. nih.govrsc.org Studies have shown that these compounds can arrest cell cycle progression, preventing cancer cells from dividing and proliferating. rsc.org

The induction of apoptosis is often mediated through the activation of key cellular pathways. For example, treatment with oxadiazol-phthalazinone derivatives has been shown to elevate the expression of the tumor suppressor gene p53 and the executioner caspase-3. researchgate.netrsc.org Concurrently, these compounds can down-regulate cyclin-dependent kinase 1 (cdk1), a protein essential for mitosis. researchgate.netrsc.org One derivative was found to induce apoptosis in MDA-MB-231 breast cancer cells by 64.4-fold compared to control cells. nih.gov Another study demonstrated that a specific phthalazine derivative induced early apoptosis in 15.06% of MCF-7 cells, a 25-fold increase over the control group. semanticscholar.org

Furthermore, analysis of the cell cycle has revealed that phthalazinone derivatives can cause cell growth arrest at specific phases. For instance, some compounds have been shown to arrest cell growth in the G2-M phase. colab.wssemanticscholar.org This disruption of the normal cell cycle, combined with the activation of apoptotic pathways, constitutes a powerful strategy for inhibiting tumor growth.

Antimicrobial Activities (Antibacterial, Antifungal)

In addition to their anticancer properties, various phthalazine and phthalazinone derivatives have demonstrated a broad spectrum of antimicrobial activities. osf.ioimedpub.com They have been tested against both bacterial and fungal pathogens.

Several studies have synthesized and evaluated phthalazinone derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. imedpub.comresearchgate.netresearchgate.net While some compounds showed moderate activity, others displayed more significant effects.

The antifungal activity of this class of compounds is also noteworthy. Polysubstituted phthalazinone derivatives have been tested against a panel of pathogenic yeasts and filamentous fungi. osf.io One derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. osf.io Furthermore, some phthalazinones have been shown to act as potent enhancers of the antifungal activity of fluconazole (B54011) against Candida albicans, including resistant clinical isolates, demonstrating a synergistic effect. osf.io

Anti-Inflammatory and Analgesic Properties

Derivatives of the phthalazinone scaffold have been widely investigated for their therapeutic potential, demonstrating a spectrum of pharmacological activities that include anti-inflammatory and analgesic effects. ontosight.ai The core structure is a key feature in many bioactive compounds, making it an attractive framework for the development of new drugs targeting inflammation and pain. nih.gov Research into this class of compounds has confirmed that various phthalazinone derivatives exhibit significant anti-inflammatory activities in preclinical models. nih.gov For instance, certain 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives have shown potent anti-inflammatory effects, comparable to the standard drug celecoxib. nih.gov These findings underscore the potential of the phthalazinone skeleton in designing novel anti-inflammatory and analgesic agents.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The primary mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. researchgate.net Phthalazine derivatives have been identified as potential inhibitors of both COX and lipoxygenase (LOX) pathways. nih.gov

The enzyme cyclooxygenase exists in two main isoforms, COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation. researchgate.net Specific inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Studies on certain phthalazinone derivatives have shown them to be potent and selective COX-2 inhibitors. nih.gov Molecular docking simulations have further supported these findings by predicting the interaction between these compounds and the binding pocket of the COX-2 enzyme. nih.gov In addition to COX inhibition, some phthalazine derivatives have also been noted for their activity as 5-LOX inhibitors, suggesting a dual mechanism of action that could offer broader anti-inflammatory coverage. nih.gov

Antiviral Activities

The phthalazinone scaffold has emerged as a promising foundation for the development of novel antiviral agents. osf.io Derivatives of this heterocyclic system have been specifically investigated for their ability to interfere with the life cycles of various viruses, demonstrating significant potential in antiviral drug discovery. rsc.org

Hepatitis B Virus (HBV) Core Protein Allosteric Modulation

A significant area of research has been the development of phthalazinone derivatives as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). ontosight.airsc.org The HBV core protein is essential for multiple stages of the viral life cycle, including capsid assembly and viral replication, making it a prime target for antiviral therapy. osf.iorsc.org Phthalazinone-based CpAMs function by inducing the misassembly of the core protein, leading to the formation of non-functional, genome-free "empty" capsids. osf.io This disruption of the normal assembly process effectively inhibits viral replication. osf.io

Several studies have identified potent phthalazinone derivatives with significant anti-HBV activity. For example, a derivative designated as 19f demonstrated an in vitro 50% inhibitory concentration (IC₅₀) of 0.014 µM. rsc.org Another novel phthalazinone derivative, referred to as compound 5832 , was also identified as a potent HBV inhibitor that induces the formation of empty capsids and significantly decreases both extracellular and intracellular HBV DNA levels. osf.io Molecular simulation studies have further elucidated the binding mechanisms, identifying key amino acid residues within the core protein (such as ValE124, ThrD109, and TrpD102) that are crucial for the interaction with phthalazinone modulators. ontosight.ai

| Compound | Reported Activity | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 19f | Potent anti-HBV activity in vitro. rsc.org | 0.014 rsc.org | Capsid Assembly Modulator rsc.org |

| Compound 5832 | Potent HBV inhibitor in vitro and in vivo. osf.io | Not Specified | Induces formation of genome-free empty capsids. osf.io |

Dengue Virus (DENV-2) Inhibition

Research into the antiviral spectrum of phthalazine-related compounds has also included investigations against the Dengue virus (DENV). While specific studies focusing solely on this compound derivatives are limited, broader screenings of chemical libraries have identified compounds with the phthalazine scaffold as having potential anti-DENV activity. One study listed a phthalazine-containing compound, identified simply as Compound 1 , among a series of molecules that inhibit DENV-2. However, detailed mechanistic data and structure-activity relationships for this specific class of compounds against DENV-2 are not as extensively documented as for HBV. Further research is required to isolate and optimize phthalazinone derivatives specifically for the inhibition of DENV-2 replication.

Neuropharmacological Aspects and Enzyme Inhibition

Beyond their anti-inflammatory and antiviral properties, phthalazinone derivatives have been explored for their potential in treating neurodegenerative diseases, particularly through the mechanism of enzyme inhibition. nih.govrsc.org

Cholinesterase (AChE, BChE) Inhibition

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, which is believed to help with cognitive function. nih.gov

Several series of novel phthalazinone-based compounds have been designed and synthesized as potential cholinesterase inhibitors. nih.govrsc.org These efforts have yielded derivatives with potent inhibitory activity. For example, in one study, compounds 7e and 17c were identified as highly effective AChE inhibitors, with activity comparable or superior to the standard drug donepezil (B133215). nih.gov Kinetic analysis of compound 17c revealed a mixed-type inhibition, suggesting it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Another study identified compounds 1f , 1h , and 1j as having IC₅₀ values in the low micromolar or submicolar range, with significant selectivity for AChE over BChE. rsc.org Molecular docking simulations have corroborated these findings, showing that the most active compounds can fit within the donepezil binding site of the enzyme. rsc.org

| Compound | Target Enzyme | Reported Activity | IC₅₀ (µM) |

|---|---|---|---|

| 7e | hAChE | Activity comparable to donepezil. nih.gov | Not Specified |

| 17c | hAChE | Activity superior to donepezil. nih.gov | Not Specified |

| 1f | AChE | Low micromolar to submicromolar inhibition. rsc.org | Not Specified |

| 1h | AChE | Low micromolar to submicromolar inhibition. rsc.org | Not Specified |

| 1j | AChE | Low micromolar to submicromolar inhibition. rsc.org | Not Specified |

Phosphodiesterase (PDE) Inhibition (e.g., PDE-4, PDE-5, PDE-10)

Phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govfayoum.edu.eg Inhibition of these enzymes, particularly PDE4, is a key mechanism for anti-inflammatory action. nih.govosf.io

PDE4 Inhibition: A significant body of research has focused on phthalazinones as selective inhibitors of PDE4, which is predominantly found in inflammatory and immune cells. uel.ac.uk By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govosf.io Structure-activity relationship (SAR) studies have led to the identification of 2-substituted and 4-(3,4-dimethoxyphenyl) phthalazinone derivatives as potent PDE4 inhibitors. nih.govnih.gov For instance, benzylamine-substituted phthalazinones were found to be potent PDE4 inhibitors that also suppressed TNF-α production in rat whole blood. nih.govosf.io The cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their tetrahydro analogues have demonstrated high PDE4 inhibitory potency. nih.gov

PDE5 and PDE10 Inhibition: While PDE4 is the most studied target for this class, some phthalazinone derivatives have also been evaluated for their activity against other PDE isoforms. beilstein-journals.org For example, aminophthalazines have been investigated for their inhibitory action on PDE5 and PDE10, suggesting potential applications in treating conditions beyond inflammation, such as neurodegenerative or psychiatric disorders. beilstein-journals.org

| Compound Series | Target PDE | Activity (pIC50/IC50) | Reference |

|---|---|---|---|

| 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones | PDE4 | pIC50 = 6.5 (moderate) | nih.gov |

| cis-4a,5,6,7,8,8a-hexahydrophthalazinones | PDE4 | pIC50 = 7.6 - 8.4 (potent) | nih.gov |

| 4a,5,8,8a-tetrahydro analogues | PDE4 | pIC50 = 7.6 - 8.4 (potent) | nih.gov |

| Aminophthalazine derivatives | PDE5, PDE10 | Screening identified inhibitory activity | beilstein-journals.org |

Aldose Reductase (AR) Inhibition

Certain phthalazinone derivatives have been investigated as inhibitors of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. nih.govnih.gov The compound Zopolrestat is a notable phthalazinone derivative that inhibits aldose reductase. nih.govnih.gov By blocking this enzyme, such compounds have the potential to prevent or mitigate long-term diabetic complications like retinopathy, neuropathy, and cataract formation. nih.govresearchgate.net The development of phthalazinone-based AR inhibitors represents a therapeutic strategy for managing the secondary effects of diabetes. researchgate.net

Antidiabetic Potential and Glucose Uptake Modulation

The phthalazinone scaffold is a recurring feature in compounds investigated for their antidiabetic properties. nih.govresearchgate.netnih.govnih.gov Research has explored their potential beyond aldose reductase inhibition to include direct effects on glucose metabolism. osf.io A high-throughput screening of a chemical library identified an N-substituted phthalazinone acetamide (B32628) as a modulator of glucose uptake. osf.io Subsequent synthesis and evaluation of novel derivatives led to the discovery of a lead compound, a thiazolyl-phthalazinone acetamide, which significantly increased glucose uptake in differentiated skeletal muscle cells in the presence of insulin (B600854), with a reported EC50 of 0.07±0.02 μM. osf.io This suggests a mechanism of action that could enhance insulin sensitivity or directly stimulate glucose transport, highlighting the potential of this chemical class in developing new antidiabetic agents.

Other Biological Activities (e.g., Antihistaminic, Antithrombotic, Vasorelaxant, Immunomodulatory)

The pharmacological versatility of the phthalazinone nucleus extends to a wide array of other biological activities. nih.govnih.gov

Antihistaminic Activity: Phthalazinone derivatives have been developed as histamine (B1213489) H1 receptor antagonists. osf.io Azelastine, a well-known phthalazinone-containing drug, is used for the treatment of allergic rhinitis. osf.ionih.gov Research has also identified phthalazinone-based compounds that act as bivalent antagonists for both H1 and H3 histamine receptors, which could offer improved efficacy for nasal congestion. osf.io

Antithrombotic and Vasorelaxant Activity: Several phthalazinone derivatives have demonstrated antithrombotic and vasorelaxant properties. fayoum.edu.egnih.govnih.gov Some compounds have been shown to induce nearly total relaxation of isolated rat aorta rings at micromolar concentrations. nih.gov The vasorelaxant activity of certain derivatives has been linked to their affinity for α1-adrenergic subtypes. nih.gov Additionally, some 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones possess thromboxane (B8750289) A2 synthetase inhibitory activity. osf.io

Immunomodulatory Activity: The immunomodulatory effects of phthalazinone derivatives are primarily linked to their PDE4 inhibitory action. nih.govosf.io By elevating cAMP levels in immune cells, these compounds can suppress the inflammatory response, including the inhibition of pro-inflammatory cytokine production, which is a key aspect of immunomodulation. nih.govosf.ionih.gov

Target Identification and Validation for Phthalazinone-Based Compounds

The broad spectrum of biological activities exhibited by phthalazinone derivatives is a result of their ability to interact with a diverse range of molecular targets. Target identification and validation studies have been crucial in elucidating their mechanisms of action.

Identified targets for this class of compounds include:

Enzymes:

Phosphodiesterases (PDEs): Primarily PDE4, but also PDE5 and PDE10. nih.govbeilstein-journals.org

Aldose Reductase (AR): A key enzyme in the polyol pathway. nih.govnih.gov

Poly(ADP-ribose) polymerase (PARP): Phthalazinones have been identified as potent PARP-1 inhibitors, a target for cancer therapy. researchgate.netnih.gov

Kinases: Including Aurora kinases, VEGFR2, EGFR, and p38 MAPK, which are critical in cell signaling and cancer progression. osf.ionih.govnih.govnih.gov

Topoisomerase II: An enzyme involved in DNA replication and a target for anticancer drugs. nih.gov

Thromboxane A2 Synthetase: An enzyme involved in platelet aggregation. osf.ionih.gov

Receptors:

G Protein-Coupled Receptors (GPCRs): Including histamine (H1, H3) and adrenergic (α1) receptors. osf.ionih.govnih.gov

The validation of these targets has been achieved through various in vitro assays, including enzyme inhibition assays and receptor binding studies, which have confirmed the interaction of phthalazinone derivatives with these specific biological molecules. nih.govnih.govnih.gov

Mechanistic Investigations of Biological Effects at the Molecular and Cellular Levels

Mechanistic studies have provided insights into how the interaction of phthalazinone derivatives with their molecular targets translates into cellular and physiological effects.

Anti-inflammatory and Immunomodulatory Mechanisms: At the molecular level, the primary mechanism is the inhibition of PDE4, leading to an increase in intracellular cAMP. mdpi.com This elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors such as NF-κB. nih.gov This cascade ultimately leads to a downregulation in the expression of pro-inflammatory genes, including those for TNF-α, interleukins, and interferons, thereby exerting an anti-inflammatory effect at the cellular level. nih.govnih.gov

Anticancer Mechanisms: For phthalazinone derivatives targeting cancer-related proteins, the mechanisms involve the disruption of key cellular processes. Inhibition of PARP impairs DNA repair mechanisms in cancer cells. nih.gov Inhibition of receptor tyrosine kinases like VEGFR2 and EGFR blocks signaling pathways essential for tumor growth, angiogenesis, and survival. nih.govnih.gov Studies have shown that treatment with these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.gov

Vasorelaxant Mechanisms: The vasorelaxant effects are often mediated by the blockade of α1-adrenergic receptors on vascular smooth muscle cells. nih.gov This prevents vasoconstriction induced by agonists like phenylephrine, leading to vessel relaxation.

Antidiabetic Mechanisms: The antidiabetic effects are pursued through at least two distinct molecular mechanisms: inhibition of the aldose reductase enzyme to prevent diabetic complications, and the direct modulation of glucose transport machinery in skeletal muscle cells to enhance glucose uptake. osf.ionih.gov

These investigations at the molecular and cellular levels are fundamental to understanding the therapeutic potential and for the rational design of new, more potent, and selective phthalazinone-based compounds.

Applications of Phthalazinone Derivatives in Materials Science and Catalysis

Phthalazinone-Containing Polymers and Advanced Composite Materials

The incorporation of the bulky, heterocyclic phthalazinone moiety into polymer backbones has led to the creation of materials with exceptional thermal and mechanical properties. These polymers are particularly noted for their high glass transition temperatures and excellent stability, making them suitable for applications in demanding environments.

Poly(phthalazinone ether ketone)s (PPEKs) are a prominent class of high-performance engineering plastics. Their synthesis is typically achieved through a nucleophilic aromatic substitution polymerization reaction. dntb.gov.uaresearchgate.net High-molecular-weight polymers can be synthesized via a novel N-C coupling reaction, reacting bisphthalazinone monomers with an activated aryl halide in a dipolar aprotic solvent in the presence of a weak base like potassium carbonate. researchgate.net

The resulting polymers, such as sulfonated poly(phthalazinone ether ketone)s (SPPEKs), can be synthesized via an electrophilic substitution reaction using chlorosulfonic acid. mdpi.com Characterization techniques such as nuclear magnetic resonance (NMR) and infrared absorption spectroscopy (FT-IR) are used to confirm the chemical structure and the successful incorporation of functional groups like sulfonic acid. researchgate.netmdpi.com These polymers generally exhibit amorphous structures, high glass transition temperatures (Tg), and excellent thermal stability. ekb.eg Phthalazinone and its derivatives can act as bis-phenol-like monomers that polymerize with activated aryl dihalide monomers to yield these amorphous polymers, which are soluble in common organic solvents. ekb.eg

The properties of PPEKs can be finely tuned by modifying the side-groups on the phthalazinone moiety. The introduction of different side-groups, such as methyl (–CH₃) or phenyl (–Ph) groups, has a significant impact on the polymer's thermal stability, processability, and mechanical properties. dntb.gov.uanih.govsigmaaldrich.com

Thermal Stability: While PPEKs are known for their excellent thermal stability, the introduction of bulky side-groups can cause a slight decrease. dntb.gov.uanih.govsigmaaldrich.com For instance, sulfonated PPEKs (SPPEKs) show degradation temperatures of approximately 290°C and a 5% weight loss at around 360°C, indicating remarkable thermal stability. mdpi.com Generally, phthalazinone-based polymers exhibit no weight loss below 450°C in a nitrogen atmosphere. researchgate.net The glass transition temperature (Tg) for PPEK is noted to be 265°C, a testament to its developed entanglement and heterocyclic structure. mdpi.com Poly(arylene sulfone)s containing the phthalazinone moiety have demonstrated the highest Tgs, ranging from 288 to 333°C. acs.org

Processability: A significant challenge with standard PPEK resins is their poor thermoforming processability. dntb.gov.uaresearchgate.netsigmaaldrich.com Research has shown that introducing methyl or phenyl side-groups significantly reduces the melting viscosity of the resin. researchgate.netnih.govsigmaaldrich.com This improvement is attributed to the increased free volume within the molecular structure, which reduces entanglement between the polymer chains. dntb.gov.uaresearchgate.netnih.govsigmaaldrich.com The solubility of these polymers is also affected by their structure; some are soluble in chlorinated solvents like chloroform (B151607), while others dissolve in dipolar aprotic solvents such as N,N'-dimethylacetamide (DMAc), allowing them to be cast into flexible films. researchgate.netacs.org

Mechanical Properties: Despite the slight decrease in thermal stability, the introduction of bulky side-groups like methyl or phenyl can lead to excellent mechanical properties. dntb.gov.uanih.govsigmaaldrich.com Resin films made from these modified PPEKs display excellent tensile strength. researchgate.netnih.govsigmaaldrich.com Even with the addition of sulfonic groups, which tends to decrease mechanical properties, SPPEK membranes maintain relatively good tensile strength (over 68.5 MPa) and outstanding elongation at break (63.6%). mdpi.com

| Property | Unsubstituted PPEK | PPEK with Methyl/Phenyl Side-Groups | Sulfonated PPEK (SPPEK) | Reference |

|---|---|---|---|---|

| Thermal Stability (Tg) | High (e.g., 265°C) | Slightly decreased | High (Degradation ~290°C) | dntb.gov.uamdpi.comnih.govsigmaaldrich.com |

| Processability (Melt Viscosity) | High (Poor processability) | Significantly reduced | - | dntb.gov.uaresearchgate.netnih.govsigmaaldrich.com |

| Solubility | Soluble in dipolar aprotic solvents | Soluble in chlorinated and/or dipolar aprotic solvents | Soluble in DMAc | researchgate.netmdpi.comacs.org |

| Mechanical Properties (Tensile Strength) | Good | Excellent | Good ( > 68.5 MPa) | researchgate.netmdpi.comnih.govsigmaaldrich.com |

Phthalazinone Derivatives as Ligands for Metal Complexes in Catalysis

The nitrogen atoms within the phthalazinone ring structure make these derivatives effective ligands for coordinating with metal ions. This property is foundational to their application in catalysis, where they can form stable metal complexes that act as catalysts.

Research has demonstrated that aminophthalazinones can act as ligands and form stable coordination compounds with copper(II) ions. beilstein-journals.org The specific structural elements within these derivatives, such as an ethylenediamine (B42938) moiety or a pyridin-2-yl group, allow them to chelate metal ions effectively. researchgate.net The synthesis of these complexes often involves the palladium-catalyzed amination of brominated phthalazinones. beilstein-journals.org The resulting aminophthalazinones are then used to investigate their coordinating properties. researchgate.net The participation of the nitrogen atoms in the complexation of the metal ion is a key area of study, with the goal of creating complexes with specific catalytic activities. beilstein-journals.orgresearchgate.net

Role as Agrochemicals and Specialty Chemicals